![molecular formula C8H8N2O B1274900 2-Amino-4-methoxybenzonitrile CAS No. 38487-85-3](/img/structure/B1274900.png)
2-Amino-4-methoxybenzonitrile
Overview
Description
2-Amino-4-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-methoxybenzonitrile typically involves the following steps:
Nitration: 3-Methoxy-4-nitrobenzonitrile is synthesized by nitrating 3-methoxybenzonitrile.
Purification: The resulting this compound is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
2-Amino-4-methoxybenzonitrile is primarily investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds, including:
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This makes it a candidate for developing new antibiotics.
- Anticancer Compounds : The compound has been used in synthesizing quinazoline derivatives, which have demonstrated anticancer properties. For example, derivatives like 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone have shown promise in inhibiting cancer cell proliferation .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Notable applications include:
- Ligand Synthesis : It plays a critical role in creating ligands for metal complexes used in catalysis and materials science . The ability to modify its structure allows for the tuning of ligand properties to enhance catalytic activity.
- One-Pot Synthesis Methods : Techniques have been developed that allow for the efficient synthesis of 4-methoxybenzonitrile derivatives from this compound using one-pot reactions. These methods are advantageous due to their simplicity and high yield .
Material Science
Nanoparticle Functionalization
In material science, this compound is explored for its potential in functionalizing nanoparticles. The compound can be used to modify the surface properties of nanoparticles, enhancing their stability and reactivity in various applications such as:
- Photovoltaics : The functionalization improves the efficiency of solar cells by optimizing charge transport properties .
- Sensors : Its chemical properties make it suitable for developing sensors that detect specific analytes through changes in conductivity or optical properties.
Antimicrobial Activity Study
A series of analogs derived from this compound were tested against common bacterial strains. The results indicated varying degrees of effectiveness, with some compounds showing MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics. This study highlights the potential of this compound in developing new antimicrobial therapies.
Anticancer Activity Evaluation
In vitro studies assessed the anticancer efficacy of synthesized quinazoline derivatives originating from this compound. Results demonstrated significant cytotoxic effects on cancer cell lines, suggesting that these derivatives could serve as lead compounds for further drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzonitrile involves its interaction with molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-4-hydroxybenzonitrile
- 2-Amino-4-methoxy-3-methylbenzonitrile
- 2-Amino-5-methoxybenzonitrile
Comparison: 2-Amino-4-methoxybenzonitrile is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties.
Biological Activity
2-Amino-4-methoxybenzonitrile (CAS Number: 38487-85-3) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group (-NH2) and a methoxy group (-OCH3), along with a nitrile group (-CN). Its molecular formula is and it has a molecular weight of 164.16 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The amino and methoxy groups facilitate hydrogen bonding, allowing the compound to bind to enzyme active sites, thereby inhibiting their activity. This mechanism is crucial in cancer therapeutics where enzyme inhibition can lead to reduced cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells through the scavenging of free radicals .
Anticancer Properties
Recent studies have indicated that this compound possesses significant anticancer activity. For instance, it has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 0.056 | High antiproliferative effect |
MDA-MB-231 | 0.023 | Selective inhibition |
BALB/3T3 | IC₅₀ not specified | Cytotoxicity assessment |
In these studies, the compound was shown to significantly inhibit cell growth, with IC₅₀ values indicating potent antiproliferative effects against breast cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect |
Escherichia coli | Moderate activity |
These findings highlight its potential as a lead compound in antibiotic development .
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the Neutral Red Uptake Assay. The results indicated that the compound effectively reduced cell viability at low concentrations, supporting its use as a potential anticancer agent .
- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of the compound through various assays measuring free radical scavenging activity. Results showed that it could significantly reduce reactive oxygen species (ROS) levels in treated cells, suggesting protective effects against oxidative damage .
Properties
IUPAC Name |
2-amino-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCDLHDDGNGDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395538 | |
Record name | 2-amino-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38487-85-3 | |
Record name | 2-amino-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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